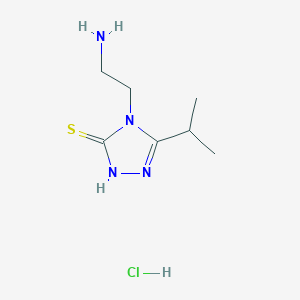
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
説明
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, also known as 4-AEPT, is a synthetic organic compound used in various scientific research applications. It is a thiol-containing triazole derivative with an alkyl group attached to the nitrogen atom of the triazole ring. 4-AEPT is a versatile compound that has been used for a variety of purposes, including as a ligand for metal complexes, as an inhibitor of enzymes, and as a fluorescent probe. Due to its unique properties, 4-AEPT has become an important tool in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
This research outlines a novel microwave-assisted method to synthesize 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. The process involves nucleophilic opening of the succinimide ring and subsequent recyclization to form the 1,2,4-triazole ring. This method allows the preparation of diverse 1,2,4-triazole derivatives efficiently (Tan, Lim, & Dolzhenko, 2017).
Toxicity of Alkyl Derivatives of 1,2,4-Triazole
This study evaluates the acute toxicity of alkyl derivatives of 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol. The results indicate that the toxicity of these derivatives varies with the hydrocarbon substituents, with certain substituents leading to increased toxicity. This research helps in understanding the safety profile of these compounds (Danilchenko & Parchenko, 2016).
Antimicrobial Activity of 1,2,4-Triazole Compounds
This research focuses on the synthesis of new 1,2,4-triazole compounds and their antimicrobial properties. The study revealed that these compounds, particularly those synthesized from isonicotinic acid hydrazide, exhibited good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for Diabetes Treatment
A study on the synthesis and evaluation of 1,2,4-triazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These compounds, particularly a specific derivative, were found to be effective in lowering corticosterone levels and reducing plasma glucose and insulin levels in diabetic mice (Koike et al., 2019).
Triazole-modified Chitosan as a Corrosion Inhibitor
This paper introduces triazole-modified chitosan as a novel, environmentally benign corrosion inhibitor. The study demonstrates its effectiveness in protecting carbon steel in hydrochloric acid, with a corrosion inhibition efficiency of over 95% (Chauhan et al., 2019).
Antioxidant and Antibacterial Properties of Thiadiazaphosphol-2-ones
Research on the antioxidant and antibacterial activities of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The study found these compounds to possess significant in vitro antioxidant and antibacterial activities (Balakrishna et al., 2008).
Corrosion Inhibition by 3-amino-1,2,4-triazole-5-thiol
A study examining 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium. The results indicated that this compound is an effective inhibitor, forming a protective film on the metal surface (Mert et al., 2011).
特性
IUPAC Name |
4-(2-aminoethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-5(2)6-9-10-7(12)11(6)4-3-8;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZPUFIWOOCFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)
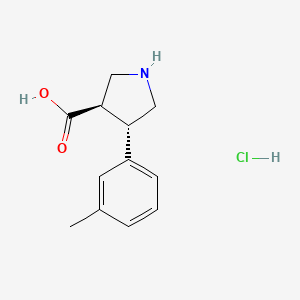
![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)
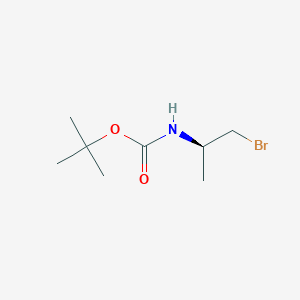
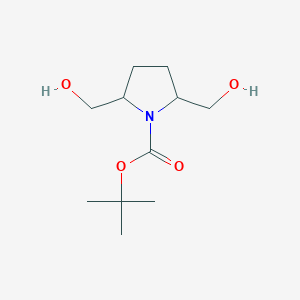
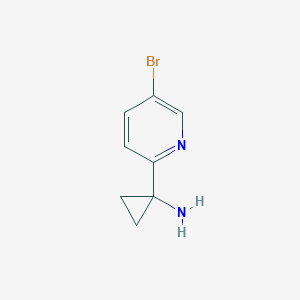
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
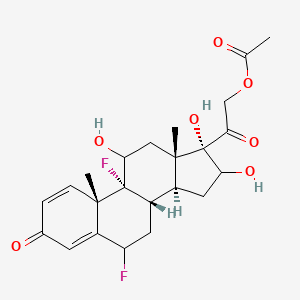


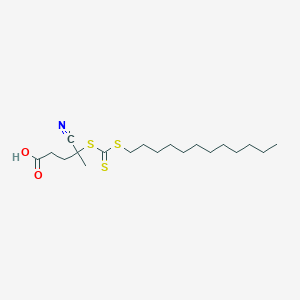
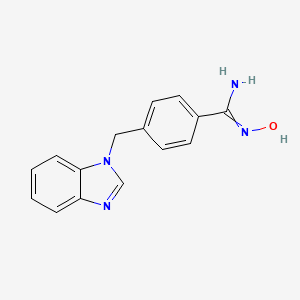

![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)